CHEMBRDG-BB 5566088
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Overview
Description
CHEMBRDG-BB 5566088, also known by its chemical name (2-methoxybenzyl)(3-methylbenzyl)amine, is a compound with the molecular formula C16H19NO. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBRDG-BB 5566088 typically involves the reaction of 2-methoxybenzyl chloride with 3-methylbenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CHEMBRDG-BB 5566088 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
CHEMBRDG-BB 5566088 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 5566088 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- (2-methoxybenzyl)(3-methylbenzyl)amine
- Benzenemethanamine, N-[(2-methoxyphenyl)methyl]-3-methyl-
- UKRORGSYN-BB BBV-122991
Uniqueness
CHEMBRDG-BB 5566088 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research in various fields, as it can serve as a precursor or intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDCNRRIRZCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354613 |
Source
|
Record name | STK232819 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418787-25-4 |
Source
|
Record name | STK232819 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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